

Application Note: Quantitative Analysis of 2-Methyl-7-Phenyl-1H-Indene

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Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-7-phenyl-1H-indene is an organic compound with the chemical formula $C_{16}H_{14}$ and a molecular weight of approximately 206.28 g/mol. [1][2] It is recognized as a valuable starting material and intermediate in organic synthesis, with potential applications in the development of optoelectronic materials and as a catalyst.[1] As with any specialty chemical or potential pharmaceutical intermediate, robust and reliable analytical methods for its quantification are essential for quality control, process monitoring, and research applications.

This document provides detailed protocols for two common and effective analytical techniques for the quantification of **2-methyl-7-phenyl-1H-indene**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physico-Chemical Properties

A summary of the key physical and chemical properties of **2-methyl-7-phenyl-1H-indene** is provided below. These properties inform the selection of appropriate analytical techniques and conditions.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄	[1][2]
Molar Mass	~206.28 g/mol	[1][2]
Melting Point	47-49 °C (lit.)	[1]
Boiling Point	120 °C at 0.1 mmHg (lit.)	[1]
Appearance	Colorless to light yellow liquid/solid	[1]
CAS Number	153733-75-6	[1][2]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reverse-phase HPLC procedure for the quantification of **2-methyl-7-phenyl-1H-indene**. The non-polar, aromatic nature of the compound makes it ideally suited for separation on a C18 stationary phase with UV detection.

Experimental Protocol

1. Instrumentation and Consumables:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile and water.
- Analytical balance, volumetric flasks, and pipettes.
- Syringe filters (0.45 µm, PTFE or nylon).

2. Preparation of Mobile Phase:

- Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).

- Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2-methyl-7-phenyl-1H-indene** reference standard and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation:

- Accurately weigh the sample containing the analyte.
- Dissolve the sample in a known volume of acetonitrile to achieve an expected concentration within the calibration range.
- Vortex or sonicate to ensure complete dissolution.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (80:20, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection Wavelength: 254 nm
- Run Time: 10 minutes

Data Presentation: HPLC-UV Method Performance

The following table summarizes the expected performance characteristics of this method.

Parameter	Result
Retention Time (RT)	~ 5.2 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a robust and highly specific alternative for the quantification of **2-methyl-7-phenyl-1H-indene**. Given its volatility under vacuum, GC is an excellent separation technique, and MS provides definitive identification and sensitive quantification.

Experimental Protocol

1. Instrumentation and Consumables:

- GC-MS system with an autosampler.
- Capillary GC column (e.g., HP-5ms, DB-5ms, or equivalent 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
- Ultra-high purity helium (carrier gas).
- GC vials with inserts.
- Analytical grade solvents (e.g., Dichloromethane, Ethyl Acetate).

2. Preparation of Standard Solutions:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2-methyl-7-phenyl-1H-indene** reference standard and dissolve it in 10.0 mL of dichloromethane in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

3. Sample Preparation:

- Accurately weigh the sample containing the analyte.
- Dissolve the sample in a known volume of dichloromethane to achieve an expected concentration within the calibration range.
- Vortex to ensure complete dissolution.
- Transfer the final solution to a GC vial for analysis.

4. GC-MS Conditions:

- Inlet Temperature: 280 °C
- Injection Mode: Splitless (or Split 10:1, depending on concentration)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 1 min.
 - Ramp: 20 °C/min to 300 °C.
 - Hold: Hold at 300 °C for 5 min.
- MS Transfer Line Temp: 290 °C
- Ion Source Temp: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
- SIM Ions for Quantification: m/z 206 (Quantifier), 191, 205 (Qualifiers)

Data Presentation: GC-MS Method Performance

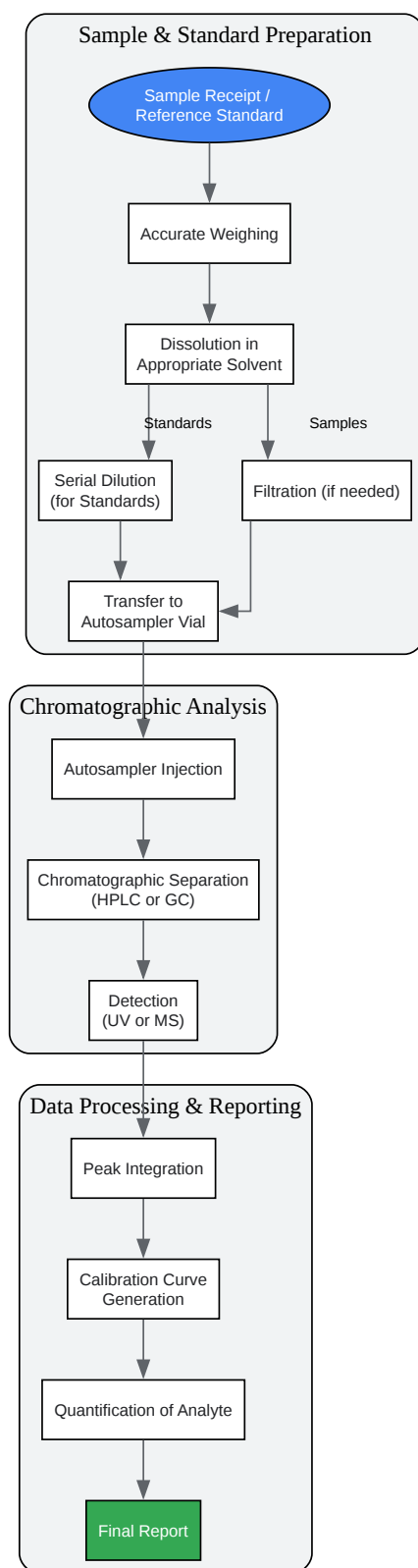
The following table summarizes the expected performance characteristics of the GC-MS method.

Parameter	Result
Retention Time (RT)	~ 8.9 min
Quantifier Ion (m/z)	206.1
Qualifier Ions (m/z)	191.1, 205.1
Linearity Range	0.1 - 25 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (%RSD, n=6)	< 5.0%
Accuracy (% Recovery)	97.0% - 103.0%

Visualizations

General Analytical Workflow

The diagram below illustrates the general workflow for the quantification of **2-methyl-7-phenyl-1H-indene** using either of the described chromatographic methods.

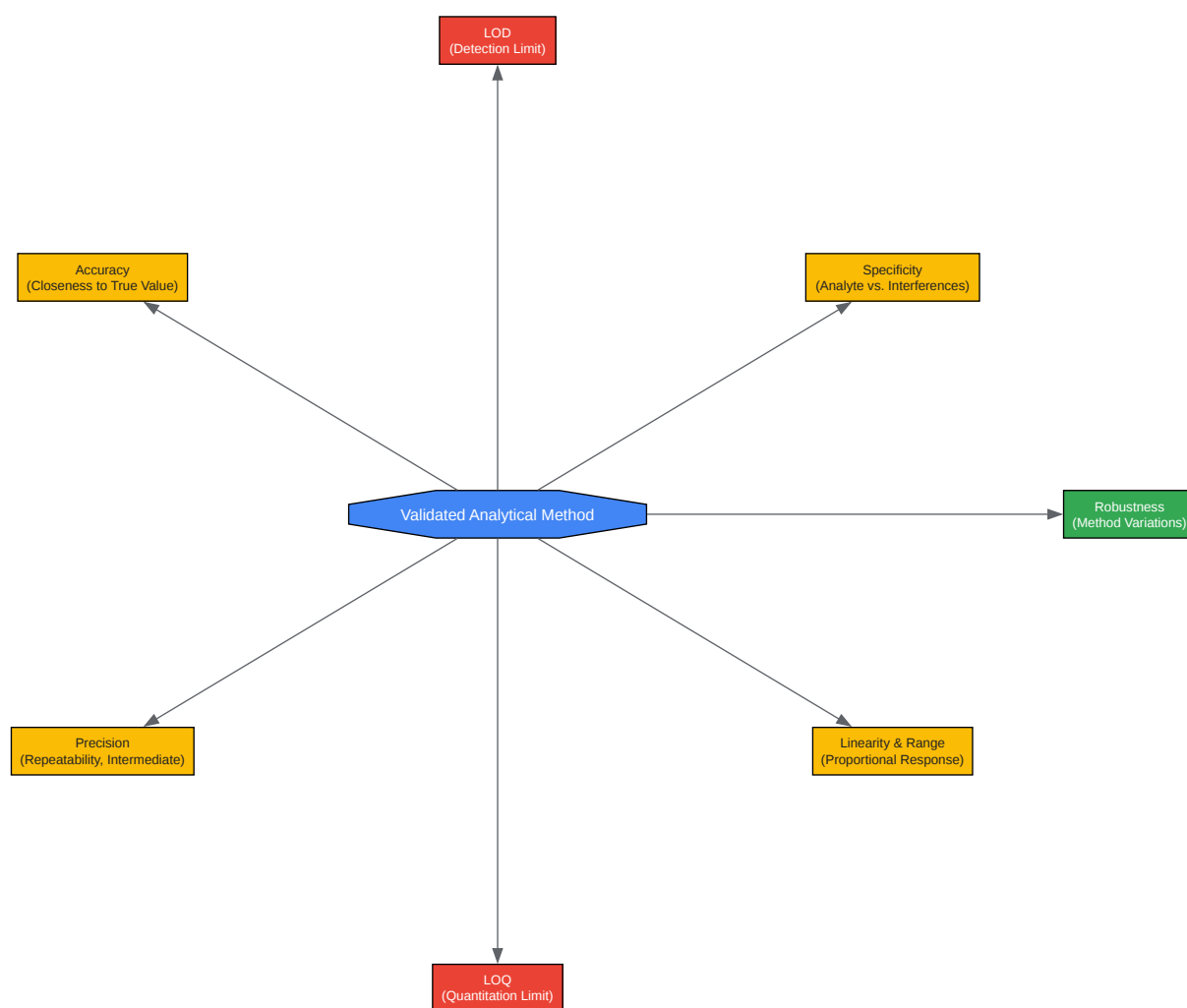


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Caption: General workflow for sample preparation and analysis.

Analytical Method Validation Parameters

This diagram shows the logical relationship between key parameters for analytical method validation, based on ICH Q2(R1) guidelines.



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Caption: Core parameters for analytical method validation.

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References

- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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